N-(pyridin-3-ylmethyl)chroman-2-carboxamide
Description
N-(Pyridin-3-ylmethyl)chroman-2-carboxamide is a synthetic small molecule featuring a chroman (2,3-dihydrobenzopyran) core linked to a pyridin-3-ylmethyl group via a carboxamide bridge. The chroman moiety provides a partially saturated bicyclic structure, which may enhance metabolic stability compared to fully aromatic systems.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-12-4-3-9-17-10-12)15-8-7-13-5-1-2-6-14(13)20-15/h1-6,9-10,15H,7-8,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNCXOINNRMGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)chroman-2-carboxamide typically involves the reaction of chroman-2-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(pyridin-3-ylmethyl)chroman-2-carboxamide has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs with N-(pyridin-3-ylmethyl)chroman-2-carboxamide, differing primarily in their heterocyclic cores, substituents, or amide linkages:
Table 1: Structural Comparison of this compound and Analogues
Key Comparative Insights
Impact of Core Heterocycle
- Chroman vs. Chromen : The saturated chroman core in the target compound may confer greater metabolic stability compared to the unsaturated chromen derivative (CAS 5773-97-7), which features a planar, conjugated system. Chromen derivatives are more likely to engage in π-π interactions but may exhibit lower solubility .
- Triazole/Pyrazolo-pyrimidine vs. These cores are prevalent in kinase inhibitors and receptor antagonists, suggesting broader target versatility compared to chroman.
Substituent Effects
- Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl : The position of the pyridine nitrogen influences binding. Pyridin-3-ylmethyl groups may favor interactions with hydrophobic pockets, while pyridin-4-ylmethyl groups (as in ) could align better with polar residues.
Pharmacological Activity
- P2X7 Antagonism : The triazole analog () demonstrated in vitro P2X7 receptor antagonism, a target implicated in neuroinflammation. The chroman-carboxamide structure may offer similar activity with improved CNS penetration due to reduced polarity.
- Enzyme Modulation : The chromen-carboxamide derivative () may interact with enzymes requiring planar substrates, whereas the saturated chroman core might favor allosteric modulation.
Biological Activity
N-(pyridin-3-ylmethyl)chroman-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the structural characteristics, synthesis, and biological effects of this compound, supported by various research findings and data tables.
Structural Characteristics
The molecular structure of this compound includes:
- Pyridine Ring : Known for its role in biological activity, particularly in enzyme inhibition and receptor binding.
- Chroman Moiety : Contributes to the compound's pharmacological properties.
- Carboxamide Group : Enhances solubility and biological interactions.
The molecular formula is CHNO, with a molecular weight of approximately 258.28 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Intermediate : This involves coupling pyridine derivatives under specific conditions.
- Cyclization to Form Chroman : The chroman ring is introduced through cyclization reactions.
- Amidation : The final step involves forming the carboxamide group using reagents like carbodiimides.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, related compounds have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which is crucial for drug development. For example, it may interact with enzymes involved in metabolic pathways or signaling cascades, potentially leading to therapeutic applications in treating diseases like cancer and infections .
Receptor Modulation
This compound may also modulate receptor activity. Its interaction with various receptors could influence cellular processes such as proliferation and apoptosis, making it a candidate for further research in cancer therapeutics .
Case Studies
- Inhibition of Type III Secretion System (T3SS) :
- Synergistic Effects with Other Antivirals :
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(pyridin-3-ylmethyl)chroman-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use a carbodiimide-mediated coupling reaction between chroman-2-carboxylic acid and 3-(aminomethyl)pyridine. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (20–25°C) to minimize side reactions.
- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.
- Validation : Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -NMR and LC-MS .
Q. How can crystallographic data for N-(pyridin-3-ylmethyl)chroman-2-carboxamide be refined using SHELX software?
- Methodology :
- Data Processing : Integrate diffraction data with X-AREA/X-RED32 (Stoe & Cie) .
- Structure Solution : Use SHELXD for direct methods or SHELXT for dual-space algorithms .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the HKLF 4 format for twinned data. Validate geometry with WinGX .
- Troubleshooting : Address poor electron density via DFIX restraints or ISOR constraints for disordered regions .
Q. Which analytical techniques are critical for post-synthesis characterization?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) .
- Structural Confirmation : -/-NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS).
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the compound’s pharmacological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at pyridine C4/C5 (e.g., Cl, Br, methoxy) and evaluate inhibition of target enzymes (e.g., kinases) via IC assays.
- Case Study : In analogs like N-(6-chloro-5-iodopyridin-2-yl)pivalamide, halogenation enhances binding to hydrophobic pockets .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate steric/electronic effects with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Data Harmonization : Standardize assay conditions (e.g., pH, temperature, cell lines) and validate using positive controls (e.g., known inhibitors).
- Meta-Analysis : Compare IC values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule off-target effects .
Q. What challenges arise in crystallizing N-(pyridin-3-ylmethyl)chroman-2-carboxamide, and how can they be mitigated?
- Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
